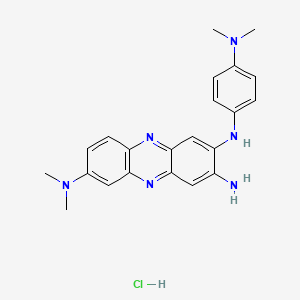

Neutral Violet

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-N-[4-(dimethylamino)phenyl]-7-N,7-N-dimethylphenazine-2,3,7-triamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6.ClH/c1-27(2)15-7-5-14(6-8-15)24-19-13-22-21(12-17(19)23)26-20-11-16(28(3)4)9-10-18(20)25-22;/h5-13,24H,23H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USDDHXNRSWIAES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC2=CC3=NC4=C(C=C(C=C4)N(C)C)N=C3C=C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189093 | |

| Record name | C.I. 50030 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3562-46-7 | |

| Record name | 2,3,7-Phenazinetriamine, N2-[4-(dimethylamino)phenyl]-N7,N7-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3562-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 50030 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003562467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. 50030 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Chemical Properties of Neutral Violet

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutral Violet, a synthetic organic dye, is a member of the phenazine (B1670421) class of compounds. It is recognized for its applications in biological staining, particularly as a supravital stain for observing living cells, such as reticulocytes. This technical guide provides a comprehensive overview of the known chemical properties of this compound, detailed experimental protocols for its use, and a workflow for its application in hematology.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | N2-(4-dimethylaminophenyl)-N7,N7-dimethyl-phenazine-2,3,7-triamine hydrochloride | [4] |

| Synonyms | C.I. 50030, this compound (biological stain) | [4] |

| CAS Number | 3562-46-7 | [1][2][3][4] |

| Molecular Formula | C22H25ClN6 | [2][4] |

| Molecular Weight | 408.93 g/mol | [2][4] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| λmax (in Ethanol) | Data not available |

Experimental Protocols

General Protocol for UV-Visible Spectroscopy

Objective: To determine the λmax of this compound in a given solvent (e.g., ethanol).

Materials:

-

This compound powder

-

Spectrophotometric grade ethanol (B145695)

-

Volumetric flasks and pipettes

-

Quartz cuvettes

-

UV-Visible spectrophotometer

Procedure:

-

Preparation of a Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a known volume of ethanol to create a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions with decreasing concentrations.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan (e.g., 400-700 nm for a violet dye).

-

Blank Measurement: Fill a quartz cuvette with the solvent (ethanol) to be used as a blank. Place the cuvette in the spectrophotometer and perform a baseline correction.

-

Sample Measurement: Rinse the cuvette with one of the working solutions of this compound and then fill it with the same solution. Place the cuvette in the spectrophotometer and run the scan.

-

Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. The wavelength at which the highest absorbance is recorded is the λmax.

Protocol for Supravital Staining of Reticulocytes

This compound is utilized as a supravital stain to visualize reticulocytes in blood smears.[5][6] This technique allows for the identification and enumeration of immature red blood cells, which is crucial for assessing bone marrow activity.[5]

Objective: To stain and identify reticulocytes in a whole blood sample using this compound.

Materials:

-

This compound staining solution (e.g., 1% in saline or a buffered solution)

-

Fresh whole blood collected in an EDTA tube

-

Glass microscope slides and coverslips

-

Pasteur pipettes or micropipettes

-

Incubator or water bath (37°C)

-

Light microscope

Procedure:

-

Stain Preparation: If not pre-made, prepare a 1% this compound staining solution by dissolving the dye in a suitable solvent.

-

Mixing Blood and Stain: In a small test tube, mix equal parts of fresh whole blood and the this compound staining solution (e.g., 2-3 drops of each).

-

Incubation: Gently mix the blood and stain suspension and incubate at 37°C for 15-20 minutes. This allows the living cells to take up the stain.[7]

-

Smear Preparation: After incubation, gently mix the suspension again. Place a small drop of the stained blood onto a clean glass slide. Create a thin blood smear using a second slide held at a 30-45 degree angle.

-

Drying: Allow the blood smear to air dry completely. Do not heat fix, as this is a supravital stain.

-

Microscopic Examination: Once dry, the slide is ready for examination under a light microscope, typically using an oil immersion objective.

-

Identification: Reticulocytes are identified as red blood cells that contain a bluish-purple network of ribosomal RNA (reticulum). Mature red blood cells will not show this staining.

Visualizations

Experimental Workflow for Supravital Staining

The following diagram illustrates the key steps in the experimental workflow for the supravital staining of reticulocytes using this compound.

Caption: A flowchart of the supravital staining protocol using this compound.

Safety and Handling

Detailed toxicological data for this compound is not widely available. As with any chemical, it should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical for specific applications in biological staining. While comprehensive data on its physical properties are limited, its identity and use in supravital staining are well-established. The protocols and workflow provided in this guide offer a framework for the effective use of this compound in a research setting. Further investigation is needed to fully characterize its physicochemical and spectral properties.

References

- 1. This compound | 3562-46-7 [chemicalbook.com]

- 2. This compound | 3562-46-7 [m.chemicalbook.com]

- 3. Buy Germanium monoxide (EVT-428793) | 20619-16-3 [evitachem.com]

- 4. 2,3,7-Phenazinetriamine, N2-(4-(dimethylamino)phenyl)-N7,N7-dimethyl-, hydrochloride (1:1) | C22H25ClN6 | CID 198943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Supravital staining - Wikipedia [en.wikipedia.org]

- 6. HemoSurf - Info [hemosurf.elearning.aum.iml.unibe.ch]

- 7. scribd.com [scribd.com]

In-Depth Technical Guide to the Synthesis and Purification of Crystal Violet

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Crystal Violet (also known as Gentian Violet or Basic Violet 3). Given the initial query for "Neutral Violet dye" did not yield a specific, widely recognized compound, this guide focuses on Crystal Violet, a scientifically significant triphenylmethane (B1682552) dye with extensive applications in histology, microbiology, and as a topical antiseptic.[1][2] This document details established synthesis methodologies, purification protocols, and includes quantitative data where available, presented in a structured format for clarity and comparison.

Introduction to Crystal Violet

Crystal Violet is a cationic tinctorial dye that binds to negatively charged molecules such as DNA and proteins, making it an effective stain for visualizing cell nuclei and certain bacteria.[3] Its chemical structure, characterized by a central carbon atom bonded to three N,N-dimethylaniline groups, is responsible for its intense violet color. The synthesis of Crystal Violet typically involves the formation of a colorless intermediate, Leucocrystal Violet, which is subsequently oxidized to the final colored product.[4][5]

Synthesis of Crystal Violet

There are two primary routes for the synthesis of Crystal Violet, each with its own set of advantages and disadvantages.

Method A: Synthesis via Condensation of N,N-dimethylaniline with Formaldehyde (B43269)

This method involves a two-step process starting with the acid-catalyzed condensation of N,N-dimethylaniline and formaldehyde to form Leucocrystal Violet. The leuco form is then oxidized to produce Crystal Violet.[4][6]

Experimental Protocol:

-

Leucocrystal Violet Synthesis:

-

In a reaction vessel, combine three molar equivalents of N,N-dimethylaniline with one molar equivalent of formaldehyde.

-

Acidify the mixture with a suitable acid, such as hydrochloric acid, to catalyze the condensation reaction.

-

Heat the reaction mixture, typically at 100°C, for several hours to facilitate the formation of the triphenylmethane backbone of Leucocrystal Violet.[4]

-

-

Oxidation to Crystal Violet:

-

The resulting Leucocrystal Violet is then oxidized to the colored form. Common oxidizing agents include manganese dioxide or lead dioxide.[4]

-

The oxidation is typically carried out in a suitable solvent, and the reaction progress can be monitored by the appearance of the characteristic deep violet color.

-

Upon completion of the reaction, the Crystal Violet is isolated from the reaction mixture.

-

Method B: Synthesis via Michler's Ketone

The classical synthesis of Crystal Violet involves the reaction of N,N-dimethylaniline with phosgene (B1210022) to form an intermediate known as Michler's ketone (4,4'-bis(dimethylamino)benzophenone).[5][6] This ketone then reacts with another equivalent of N,N-dimethylaniline to yield the dye.

Experimental Protocol:

-

Formation of Michler's Ketone:

-

React N,N-dimethylaniline with phosgene. This reaction is hazardous due to the high toxicity of phosgene and is typically performed with appropriate safety precautions.[6]

-

-

Reaction with N,N-dimethylaniline:

-

The resulting Michler's ketone is then reacted with an additional molar equivalent of N,N-dimethylaniline.

-

This reaction is typically carried out in the presence of a dehydrating agent and a catalyst, such as phosphorus oxychloride and hydrochloric acid.[6]

-

The reaction mixture is heated to drive the condensation and formation of the Crystal Violet cation.

-

Synthesis via Carbon Tetrachloride

A less common but patented method involves the reaction of N,N-dimethylaniline with carbon tetrachloride in the presence of a catalyst.

Experimental Protocol:

-

To a mixture of aluminum chloride (0.05 mole) and carbon tetrachloride (0.1 mole) heated to 70°C, slowly add N,N-dimethylaniline (0.3 mole).[7]

-

Maintain the reaction temperature at 70-80°C for an additional 15 minutes with continuous stirring, ensuring the total reaction time does not exceed 30 minutes.[7]

-

Pour the reaction mixture onto crushed ice (40 g). The Crystal Violet will dissolve in the aqueous layer.[7]

-

Wash the organic layer with water until it is no longer blue.[7]

| Synthesis Method | Key Reactants | Key Intermediates | Reported Yield | Reference |

| Formaldehyde Condensation | N,N-dimethylaniline, Formaldehyde | Leucocrystal Violet | 80% | [4] |

| Michler's Ketone | N,N-dimethylaniline, Phosgene | Michler's Ketone | Not specified | [6] |

| Carbon Tetrachloride | N,N-dimethylaniline, Carbon Tetrachloride | - | Not specified | [7] |

Purification of Crystal Violet

Commercial Crystal Violet often contains impurities, which can include other methyl violet derivatives (e.g., tetra- and pentamethyl-pararosaniline) and unreacted starting materials.[4] For applications in research and drug development, high purity is often required.

Recrystallization

Recrystallization is a common method for purifying crude Crystal Violet.

Experimental Protocol:

-

Dissolve the crude Crystal Violet powder in a minimal amount of hot solvent. Ethanol is a commonly used solvent.

-

Once the dye is completely dissolved, allow the solution to cool slowly to room temperature.

-

As the solution cools, the solubility of the Crystal Violet will decrease, leading to the formation of crystals.

-

Further cooling in an ice bath can increase the yield of the purified crystals.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent to remove any remaining impurities.

-

Dry the purified crystals, typically in a vacuum oven, to remove any residual solvent.

Column Chromatography

For achieving higher purity, column chromatography can be employed. High-performance liquid chromatography (HPLC) is also a valuable tool for both the analysis and purification of Crystal Violet.[8][9]

Experimental Protocol (General Column Chromatography):

-

Prepare a slurry of a suitable stationary phase (e.g., silica (B1680970) gel or alumina) in an appropriate solvent.

-

Pack a chromatography column with the slurry.

-

Dissolve the crude Crystal Violet in a minimal amount of the mobile phase.

-

Carefully load the sample onto the top of the column.

-

Elute the column with a suitable mobile phase. The components of the mixture will separate based on their affinity for the stationary and mobile phases.

-

Collect the fractions containing the purified Crystal Violet. The separation can be monitored visually by the color of the bands moving down the column.

-

Evaporate the solvent from the collected fractions to obtain the purified dye.

Purification via Hydrazone Formation

Impurities such as Michler's ketone, a suspected carcinogen, can be present in Crystal Violet synthesized via certain routes.[10] A patented method describes the removal of such ketone impurities.

Experimental Protocol:

-

Dissolve the crude Crystal Violet containing Michler's ketone in a suitable solvent.[10]

-

Add a stoichiometric excess of a hydrazine (B178648) compound, such as 2,4-dinitrophenylhydrazine.[10]

-

Heat and stir the reaction mixture to facilitate the reaction between the hydrazine and the ketone impurity, forming a water-insoluble aryl hydrazone.[10]

-

Filter the solution, for example, with diatomaceous earth, to remove the insoluble hydrazone precipitate.[10]

| Purification Method | Principle | Typical Purity Achieved | Reference |

| Recrystallization | Differential solubility | Good | [4] |

| Column Chromatography | Differential adsorption | High | [8][11] |

| Hydrazone Formation | Chemical reaction and precipitation | Removal of specific ketone impurities | [10] |

Experimental Workflow and Diagrams

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis of Crystal Violet via the formaldehyde condensation route, followed by purification.

Caption: Workflow for Crystal Violet synthesis and purification.

Logical Relationship of Synthesis Methods

The following diagram illustrates the relationship between the different starting materials and intermediates in the main synthesis pathways of Crystal Violet.

Caption: Relationship between reactants and intermediates in Crystal Violet synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. 140.122.64.78 [140.122.64.78]

- 5. Michler's ketone - Wikipedia [en.wikipedia.org]

- 6. Crystal violet - Wikipedia [en.wikipedia.org]

- 7. US3689495A - Synthesis of crystal violet - Google Patents [patents.google.com]

- 8. HPLC Method for Analysis of Crystal Violet on Primesep 100 Column | SIELC Technologies [sielc.com]

- 9. Determination of crystal violet in seawater and seafood samples through off-line molecularly imprinted SPE followed by HPLC with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EP1192224B1 - Purification of aqueous dye solutions - Google Patents [patents.google.com]

- 11. redalyc.org [redalyc.org]

An In-depth Technical Guide to the Core Mechanism of Action of Neutral Violet Stain

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action and applications of Neutral Violet stain, a term used interchangeably with Crystal Violet or Gentian Violet in scientific literature. The core of its function lies in its cationic nature, enabling it to bind to negatively charged molecules within a cell, primarily nucleic acids and proteins. This interaction forms the basis of its widespread use in quantifying cell viability and biomass, particularly in microbiology and cell biology. This document details the underlying principles, experimental protocols, and quantitative data related to the use of this compound stain.

Introduction: Unveiling this compound

This compound, more commonly known as Crystal Violet or Gentian Violet, is a triarylmethane dye. It is a cationic (positively charged) stain that readily interacts with anionic (negatively charged) components of cells.[1][2][3] This fundamental electrostatic attraction is the cornerstone of its mechanism of action and dictates its utility in various biological assays. While the term "this compound" is not prevalent in contemporary scientific literature, the vast body of research on Crystal Violet provides a robust understanding of its properties and applications.

Core Mechanism of Action

The primary mechanism of action of this compound is the electrostatic interaction between the positively charged dye molecules and negatively charged cellular macromolecules.

-

Binding to Nucleic Acids and Proteins: The phosphate (B84403) backbone of DNA and RNA, as well as the acidic amino acid residues in proteins, confer a net negative charge to these molecules.[4][5] The cationic this compound dye is electrostatically attracted to these components, leading to the formation of a stable dye-macromolecule complex.[6][7] This binding results in a distinct purple coloration of the cell, particularly the nucleus where DNA is concentrated.[4]

-

Application in Cell Viability Assays: In assays involving adherent cells, this compound staining is a reliable method for quantifying cell viability.[1][8] Viable, adherent cells remain attached to the culture plate surface. When cells undergo apoptosis or necrosis, they lose their adherence and are washed away during the staining procedure.[8] The amount of dye retained in the well is therefore directly proportional to the number of viable, adherent cells.[2][9]

-

Antimicrobial and Antifungal Properties: The interaction of this compound with the negatively charged components of bacterial and fungal cell walls, such as peptidoglycan and teichoic acids in Gram-positive bacteria, contributes to its antimicrobial properties. This binding can disrupt cell wall integrity and inhibit cell growth.

Cellular Uptake of this compound

The cellular uptake of the cationic this compound dye is primarily driven by electrostatic interactions with the negatively charged cell membrane. While the precise endocytic pathways are not extensively detailed in the context of this specific dye, the general mechanism for cationic molecule uptake involves:

-

Initial Electrostatic Adsorption: The positively charged dye molecules are attracted to the negatively charged components of the plasma membrane, such as phospholipids (B1166683) and membrane proteins.

-

Membrane Interaction and Potential Endocytosis: This initial binding may facilitate the entry of the dye into the cell, potentially through endocytic pathways. However, for staining purposes, especially after fixation, the primary interaction is with intracellular components.

There is no substantial evidence to suggest that this compound interacts with specific cellular signaling pathways to exert its staining effect. Its action is a direct physicochemical interaction.

Quantitative Data Presentation

The quantification of cell viability using this compound is typically achieved by measuring the absorbance of the solubilized dye at a wavelength of approximately 570-590 nm.[2] The intensity of the color is directly proportional to the amount of cellular biomass.

Table 1: Illustrative Relationship between Cell Number and Absorbance

| Cell Number (per well) | Average Absorbance (570 nm) | Standard Deviation |

| 0 (Blank) | 0.05 | 0.005 |

| 10,000 | 0.25 | 0.02 |

| 20,000 | 0.50 | 0.04 |

| 40,000 | 1.00 | 0.08 |

| 80,000 | 1.95 | 0.15 |

| Note: This is representative data. Actual values will vary depending on cell type, plate format, and incubation times. A standard curve should be generated for each experiment. |

Table 2: Example EC50 Values Determined by Crystal Violet Assay for Doxorubicin

| Cell Line | Compound | Incubation Time (hours) | EC50 (µM) | Reference |

| HeLa | Doxorubicin | 24 | 2.92 ± 0.57 | [4] |

| MCF-7 | Doxorubicin | 72 | 2.50 ± 1.76 | [4] |

| HepG2 | Doxorubicin | 24 | 12.18 ± 1.89 | [4] |

Experimental Protocols

Cell Viability Assay for Adherent Cells

This protocol is a standard method for assessing cell viability by quantifying the number of adherent cells.

Materials:

-

Adherent cells cultured in a multi-well plate

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde or 100% methanol)

-

This compound (Crystal Violet) Staining Solution (0.5% w/v in 20% methanol)

-

Solubilization Solution (e.g., 10% acetic acid or 1% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat cells with the desired compounds.

-

Washing: Gently aspirate the culture medium and wash the cells once with PBS.

-

Fixation: Add the fixative solution to each well and incubate for 15 minutes at room temperature.

-

Staining: Remove the fixative and add the this compound Staining Solution to each well, ensuring the cell monolayer is fully covered. Incubate for 20 minutes at room temperature.

-

Washing: Remove the staining solution and wash the wells multiple times with water to remove excess stain.

-

Drying: Allow the plate to air dry completely.

-

Solubilization: Add the solubilization solution to each well and incubate on a shaker for 20 minutes to dissolve the stain.

-

Absorbance Measurement: Measure the absorbance of the solubilized stain at 570-590 nm using a microplate reader.

Biofilm Quantification Assay

This protocol is used to quantify the formation of bacterial biofilms.

Materials:

-

Bacterial culture

-

Culture medium

-

Multi-well plate (typically polystyrene)

-

Phosphate-Buffered Saline (PBS)

-

Fixative (e.g., 99% methanol)

-

This compound (Crystal Violet) Staining Solution (0.1% w/v)

-

Solubilization Solution (e.g., 30% acetic acid)

-

Microplate reader

Procedure:

-

Biofilm Growth: Inoculate the wells of a multi-well plate with the bacterial culture and incubate under conditions that promote biofilm formation.

-

Removal of Planktonic Cells: Gently remove the culture medium, which contains the non-adherent (planktonic) bacteria.

-

Washing: Wash the wells with PBS to remove any remaining planktonic cells.

-

Fixation: Add the fixative to each well and let it stand for 15 minutes.

-

Staining: Remove the fixative and add the this compound Staining Solution to each well. Incubate for 5-10 minutes at room temperature.

-

Washing: Remove the staining solution and wash the wells thoroughly with water.

-

Drying: Invert the plate and allow it to air dry.

-

Solubilization: Add the solubilization solution to each well to dissolve the stain from the biofilm.

-

Absorbance Measurement: Transfer the solubilized stain to a new plate and measure the absorbance at approximately 590 nm.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: Core mechanism of this compound staining in an animal cell.

Experimental Workflows

Caption: Experimental workflow for a cell viability assay using this compound.

Caption: Proposed cellular uptake model for this compound stain.

References

- 1. researchgate.net [researchgate.net]

- 2. clyte.tech [clyte.tech]

- 3. researchgate.net [researchgate.net]

- 4. tis.wu.ac.th [tis.wu.ac.th]

- 5. cell quantitation: Crystal violet - Cellculture2 [cellculture2.altervista.org]

- 6. openaccesspub.org [openaccesspub.org]

- 7. researchgate.net [researchgate.net]

- 8. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Crystal violet staining protocol | Abcam [abcam.com]

Neutral Violet: A Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral properties of Neutral Violet, a synthetic organic dye. Due to the limited availability of comprehensive spectral data for this compound, this document also includes comparative information for the structurally related and extensively characterized dye, Crystal Violet. This guide is intended to serve as a valuable resource for researchers utilizing this compound in various applications, including cell viability assays and staining protocols.

Core Spectral Properties

This compound, also known by its Colour Index name C.I. 50030, is a phenazine-based dye. Its chemical structure and properties give rise to its characteristic violet color. The absorption of light by this compound is dependent on the solvent environment, a phenomenon known as solvatochromism.

Quantitative Spectral Data

The available spectral data for this compound is limited. The following table summarizes the known absorbance maximum (λmax). For a more comprehensive understanding of how a typical violet triphenylmethane (B1682552) dye behaves in different solvents, the spectral data for Crystal Violet is provided for comparative purposes.

Table 1: Spectral Properties of this compound

| Property | Value | Solvent |

| Absorbance Maximum (λmax) | 533 nm[1] | Alcohol (presumed)[1] |

| Molecular Weight | 408.93 g/mol | - |

| Solubility (at 26°C) | 3.27% in Water[1] | - |

| 2.22% in Alcohol[1] | - |

Table 2: Comparative Spectral Properties of Crystal Violet

| Solvent | Absorbance Maximum (λmax) | Molar Extinction Coefficient (ε) |

| Water | 590 nm | 87,000 M⁻¹cm⁻¹ |

| Ethanol | 590 nm | 112,000 M⁻¹cm⁻¹ |

| Chloroform | 588 nm | 93,000 M⁻¹cm⁻¹ |

| Glycerol | 592 nm | 110,000 M⁻¹cm⁻¹ |

Note: The data for Crystal Violet is provided as a reference to illustrate the typical solvatochromic effects on a similar violet dye due to the limited availability of such data for this compound.

Experimental Protocols

Determination of Absorbance Maxima

This protocol outlines the general procedure for determining the absorbance spectrum and maximum absorbance (λmax) of a dye such as this compound in a specific solvent.

Materials:

-

This compound dye

-

Spectrophotometer grade solvents (e.g., ethanol, methanol, water, DMSO)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a concentration of approximately 1 mg/mL. Ensure the dye is completely dissolved.

-

Working Solution Preparation: Dilute the stock solution with the same solvent to prepare a series of working solutions of decreasing concentrations. The final concentrations should yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with a small amount of the most dilute working solution and then fill it with the same solution. Place the cuvette in the spectrophotometer and record the absorbance spectrum over a relevant wavelength range (e.g., 400-700 nm for violet dyes).

-

Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λmax).

-

Repeat for Other Solvents: Repeat steps 4-6 for each solvent to be tested.

Applications in Experimental Workflows

This compound is utilized in cell-based assays, particularly for assessing cell viability. Its mechanism is analogous to other vital stains that are taken up and retained by viable cells.

Cell Viability Assay Workflow

The following workflow outlines a typical cell viability assay using a violet dye like this compound. This assay is based on the principle that viable cells with intact cell membranes will retain the dye, and the amount of retained dye is proportional to the number of viable cells.

Signaling Pathway Interactions

Currently, there is a lack of specific information in the scientific literature detailing the direct interaction of this compound with known signaling pathways. Its primary application in a research context appears to be as a vital stain for assessing cell health and viability, which is a terminal endpoint measurement rather than a probe for dynamic signaling events.

The workflow for a cell viability assay can be logically represented as a series of sequential steps.

References

Solubility of Neutral Violet: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Neutral Violet (CAS: 3562-46-7, C.I. 50030). Designed for researchers, scientists, and professionals in drug development, this document outlines the available solubility data, details experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Introduction to this compound

This compound is a synthetic dye belonging to the phenazine (B1670421) class. Its chemical structure and properties make it a subject of interest for various research applications, including staining and potentially as a photosensitizer. Understanding its solubility in different solvents is critical for its effective application and for the development of new formulations.

Solubility Data

One product information source provided limited, qualitative solubility information.

Table 1: Solubility of this compound (CAS: 3562-46-7)

| Solvent | Quantitative Solubility | Qualitative Solubility |

| Water | Data Not Available | Limited solubility |

| Ethanol | Data Not Available | Data Not Available |

| Methanol | Data Not Available | Data Not Available |

| Acetone | Data Not Available | Data Not Available |

| Dimethyl Sulfoxide (DMSO) | Data Not Available | Data Not Available |

The lack of readily available data underscores the necessity for empirical determination of this compound's solubility in solvents relevant to specific research applications. The following sections provide a detailed experimental protocol for this purpose.

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted "shake-flask" method, coupled with UV-Vis spectrophotometry, for determining the solubility of a dye such as this compound.[1][2][3][4][5] This method is considered a gold standard for obtaining equilibrium solubility data.

Materials and Equipment

-

This compound dye

-

Solvents of interest (e.g., water, ethanol, methanol, acetone, DMSO)

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Glass vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure

Step 1: Preparation of a Saturated Solution

-

Add an excess amount of this compound powder to a series of glass vials. The excess is crucial to ensure that the solution reaches saturation.

-

Pipette a known volume of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

Step 2: Separation of Undissolved Solute

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, two common methods can be used:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.

-

Filtration: Carefully draw the supernatant using a syringe and pass it through a syringe filter to remove any suspended particles.[4]

-

Step 3: Preparation of Standard Solutions and Calibration Curve

-

Prepare a stock solution of this compound with a known concentration in the solvent of interest.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Using a UV-Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.[6][7]

-

Plot a calibration curve of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

Step 4: Determination of Solute Concentration in the Saturated Solution

-

Take a known volume of the clear, saturated supernatant obtained in Step 2 and dilute it with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted saturated solution at λmax.

-

Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted sample.

-

Multiply this concentration by the dilution factor to determine the solubility of this compound in the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Conclusion

While quantitative solubility data for this compound is not currently well-documented in publicly accessible sources, this guide provides a robust experimental framework for researchers to determine these values in their own laboratories. The shake-flask method, combined with UV-Vis spectrophotometry, offers a reliable and accurate approach to characterizing the solubility of this compound in various solvents, thereby facilitating its effective use in research and development.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. enamine.net [enamine.net]

- 5. bioassaysys.com [bioassaysys.com]

- 6. researchgate.net [researchgate.net]

- 7. science.valenciacollege.edu [science.valenciacollege.edu]

A Technical Guide to Violet Stains in Cellular Analysis: A Comparative Study of Neutral Red and Crystal Violet

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of two prominent violet-hued biological stains, Neutral Red and Crystal Violet. While both are integral to cellular and microbiological research, their mechanisms, applications, and suitability as vital stains differ significantly. This document will elucidate these differences, offering detailed protocols and comparative data to aid researchers in selecting the appropriate stain for their experimental needs.

Introduction to Violet Stains in Cell Biology

Vital staining is a technique used to differentiate between living and dead cells, often by exploiting the metabolic activity or membrane integrity of live cells. While several stains fall under the broad "violet" color spectrum, their utility as true vital stains varies. This guide focuses on two commonly used dyes: Neutral Red, a well-established vital stain, and Crystal Violet, a stain primarily used for fixed cells but with some applications in viability assessment.

Chemical and Physical Properties

A fundamental understanding of the chemical properties of these dyes is crucial for their effective application.

| Property | Neutral Red | Crystal Violet (Gentian Violet) |

| Chemical Name | 3-amino-7-dimethylamino-2-methylphenazine hydrochloride | Hexamethylpararosaniline chloride |

| Molecular Formula | C₁₅H₁₇ClN₄ | C₂₅H₃₀ClN₃ |

| Molecular Weight | 288.78 g/mol | 407.99 g/mol [1] |

| CAS Number | 553-24-2[2] | 548-62-9[1] |

| Appearance | Reddish-green crystalline powder | Green to dark green powder[3] |

| Solubility | Soluble in water and ethanol[2] | Soluble in water, alcohol, and chloroform[4] |

| Absorption Max (in water) | ~540 nm | ~590 nm[1] |

Mechanism of Action

The staining mechanisms of Neutral Red and Crystal Violet are distinct, dictating their respective applications.

Neutral Red: A True Vital Stain

Neutral Red is a eurhodin dye that acts as a pH indicator, appearing red in acidic conditions and yellow in basic conditions (pH 6.8-8.0)[2]. As a vital stain, its mechanism relies on the ability of living cells to actively transport the dye across their plasma membrane and concentrate it within their lysosomes[2][5][6]. The acidic environment of the lysosomes protonates the dye, causing it to become charged and entrapped, thus staining the lysosomes of viable cells a distinct red or violet color[6]. Compromised or dead cells with damaged membranes or dissipated lysosomal pH gradients cannot retain the dye[2].

Crystal Violet: A Staining Agent for Cell Biomass

Crystal Violet is a triarylmethane dye that primarily stains the nuclei and cytoplasm of cells[7]. It is a cationic dye that binds to negatively charged molecules such as DNA and proteins within the cell[4][7]. In typical cell viability assays, Crystal Violet is used after fixation, where it stains the total adherent cell biomass. Dead cells, which have detached from the culture surface, are washed away prior to staining. Therefore, the amount of retained dye is proportional to the number of viable, adherent cells[8]. While it is not a vital stain in the sense of differentiating live from dead cells in a mixed population in real-time, it is a robust method for quantifying cell viability and cytotoxicity at the endpoint of an experiment[8]. There are some mentions of its use in supravital staining, particularly for reticulocytes[9].

Diagram: Mechanism of Neutral Red Staining

References

- 1. Crystal violet - Wikipedia [en.wikipedia.org]

- 2. Neutral red - Wikipedia [en.wikipedia.org]

- 3. Crystal Violet | C25H30ClN3 | CID 11057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. macsenlab.com [macsenlab.com]

- 5. uniscience.co.kr [uniscience.co.kr]

- 6. vionbiosciences.com [vionbiosciences.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. assaygenie.com [assaygenie.com]

- 9. Supravital staining - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the In Vitro Toxicological Profile of Neutral Violet

Disclaimer: Initial research for "Neutral Violet" (CAS 3562-46-7) revealed a significant lack of in-depth in vitro toxicological data in publicly available scientific literature. However, the closely named compound, "Neutral Red" (CAS 553-24-2), is a widely studied dye in in vitro toxicology with a substantial body of research. Given the detailed requirements of this guide, and the common potential for nomenclature confusion, this document will focus on the comprehensive toxicological profile of Neutral Red .

Introduction

Neutral Red (3-amino-7-dimethylamino-2-methylphenazine hydrochloride) is a eurhodin dye extensively used in biological research, primarily for cell viability and cytotoxicity assays.[1] Its ability to be incorporated into the lysosomes of viable cells makes it a valuable tool for quantitative assessments of a substance's effect on cell health.[2] This guide provides a detailed overview of the in vitro toxicological profile of Neutral Red, including its cytotoxicity, genotoxicity, and phototoxicity, along with detailed experimental protocols and diagrams of relevant pathways and workflows.

Toxicological Profile of Neutral Red

The toxicological assessment of Neutral Red in vitro reveals a complex profile that includes cytotoxicity at higher concentrations, genotoxicity, and significant phototoxicity upon exposure to light.

Cytotoxicity

The primary cytotoxic mechanism of Neutral Red is related to its accumulation in lysosomes. At cytotoxic concentrations, it can lead to lysosomal swelling and rupture, releasing hydrolytic enzymes into the cytoplasm and inducing cell death. The Neutral Red Uptake (NRU) assay is a widely used method to quantify the cytotoxicity of xenobiotics, where a decrease in the uptake of the dye corresponds to a reduction in the number of viable cells.[3]

Table 1: Summary of Neutral Red Cytotoxicity Data

| Cell Line | Assay Type | Endpoint | Concentration/Result | Reference |

| HeLa | NMC Assay | EC50 | Agreement with individual NR, MTT, and CVS assays | [4] |

| Balb/3T3 | NRU Assay | IC50 | Varies with test substance | [5] |

| Human Hepatoma (HepG2) | NRU Assay | IC50 | Used to assess cytotoxicity of acetaminophen (B1664979) and acetylsalicylic acid | [3] |

| Normal Human Epidermal Keratinocytes (NHEKs) | NRU Assay | ICxx | Used to estimate human lethal serum concentrations | [6] |

Genotoxicity

Neutral Red has been shown to exhibit genotoxic potential, particularly after metabolic activation or photo-activation.

Table 2: Summary of Neutral Red Genotoxicity Data

| Assay Type | Cell/Strain Line | Activation | Key Findings | Reference |

| Ames Test | Salmonella typhimurium (TA1535, TA97, TA98, TA98NR, TA100, TA102) | Metabolic and Photo-activation | Photo-mutagenicity observed in all strains. | [7] |

| Micronucleus Test | L5178Y cells | Irradiation | Concentration-dependent increase in micronuclei frequency. | [7] |

| Comet Assay | L5178Y cells | Irradiation | Concentration-dependent increase in primary DNA damage. | [7] |

Phototoxicity

Neutral Red is a known photosensitizer, absorbing visible light and subsequently generating reactive oxygen species (ROS) and singlet oxygen.[7] This photo-activation can lead to phototoxicity and photo-genotoxicity. The in vitro 3T3 NRU phototoxicity assay is a regulatory-accepted method for assessing the phototoxic potential of chemicals.[3]

Experimental Protocols

Neutral Red Uptake (NRU) Cytotoxicity Assay

This protocol is a generalized procedure based on methodologies described in the literature.[8][9]

3.1.1 Materials

-

Cells in culture (e.g., Balb/c 3T3, HepG2)

-

96-well tissue culture plates

-

Complete culture medium

-

Phosphate Buffered Saline (PBS)

-

Neutral Red stock solution (e.g., 3.3 mg/mL)

-

Neutral Red working solution (diluted in medium to 50 µg/mL)

-

Neutral Red Desorb solution (e.g., 1% acetic acid, 50% ethanol (B145695) in water)

-

Microplate reader (540 nm)

3.1.2 Procedure

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

-

Compound Exposure: Treat cells with varying concentrations of the test compound and incubate for a defined period (e.g., 24, 48, or 72 hours).

-

Neutral Red Incubation: Remove the treatment medium, wash the cells with PBS, and add 100 µL of the Neutral Red working solution to each well. Incubate for 3 hours at 37°C.

-

Dye Removal and Cell Fixation: Remove the Neutral Red solution, wash the cells with PBS to remove unincorporated dye.

-

Dye Solubilization: Add 150 µL of the Neutral Red Desorb solution to each well and agitate for 10 minutes to extract the dye from the cells.

-

Absorbance Measurement: Measure the absorbance of the solubilized dye at 540 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Genotoxicity Assays

3.2.1 Ames Test (Bacterial Reverse Mutation Assay) This test uses various strains of Salmonella typhimurium with mutations in the histidine operon. The cells are exposed to the test substance with and without a metabolic activation system (S9 fraction). Mutagenicity is assessed by the number of revertant colonies that can grow on a histidine-deficient medium.[7]

3.2.2 In Vitro Micronucleus Test Cultured mammalian cells are exposed to the test substance. After exposure, the cells are treated with a cytokinesis inhibitor (e.g., cytochalasin B) to induce binucleated cells. The frequency of micronuclei (small, membrane-bound DNA fragments from chromosome breaks or whole chromosomes not incorporated into the daughter nuclei) in these binucleated cells is measured as an indicator of chromosomal damage.[7]

3.2.3 Comet Assay (Single Cell Gel Electrophoresis) Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates further towards the anode, forming a "comet tail." The intensity and length of the comet tail relative to the head (intact DNA) are proportional to the amount of DNA damage.[7]

Signaling Pathways and Experimental Workflows

Mechanism of Neutral Red Uptake for Cell Viability

Caption: Mechanism of Neutral Red uptake in viable versus non-viable cells.

Experimental Workflow for In Vitro Cytotoxicity Testing

Caption: General workflow for assessing cytotoxicity using the Neutral Red Uptake assay.

Photo-induced Genotoxicity Pathway of Neutral Red

Caption: Simplified pathway of Neutral Red-mediated phototoxicity.

Conclusion

Neutral Red is a valuable tool for in vitro toxicology, particularly for assessing cell viability and cytotoxicity. However, researchers must be aware of its intrinsic toxicological properties, including its potential for genotoxicity and its well-established role as a photosensitizer. Proper experimental design, including appropriate controls for metabolic and photo-activation, is crucial for accurately interpreting results from in vitro studies involving Neutral Red. The provided protocols and diagrams serve as a foundational guide for professionals in research and drug development employing this versatile dye.

References

- 1. In vitro mutagenicity and genotoxicity study of a number of short-chain chlorinated hydrocarbons using the micronucleus test and the alkaline single cell gel electrophoresis technique (Comet assay) in human lymphocytes: a structure-activity relationship (QSAR) analysis of the genotoxic and cytotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 3562-46-7 [chemicalbook.com]

- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 6. mdpi.com [mdpi.com]

- 7. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. re-place.be [re-place.be]

In-Depth Technical Guide to Neutral Violet (Neutral Red)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Neutral Violet, a term most commonly referring to the vital stain Neutral Red (also known as Toluylene Red or C.I. 50040). This guide details its molecular structure, charge characteristics, physicochemical properties, and its primary application as an indicator of cell viability through lysosomal accumulation.

Molecular Structure and Physicochemical Properties

Neutral Red is a eurhodin dye that functions as a weak cationic stain.[1] Its chemical structure is based on a phenazine (B1670421) core. The molecule is typically available as a monohydrochloride salt.[2]

The structure of Neutral Red allows it to exist in both a lipophilic, uncharged state and a protonated, charged (cationic) state, a characteristic critical to its function as a vital stain and pH indicator.[3]

IUPAC Name: N8,N8,3-Trimethyl-2,8-phenazinediamine monohydrochloride[4] Molecular Formula: C₁₅H₁₇ClN₄[4]

Charge and pH-Dependent Behavior

Neutral Red's utility is fundamentally linked to its acid-base properties. With a pKa of approximately 6.7 to 6.8, its charge state is highly dependent on the ambient pH.[4][5]

-

At physiological or slightly alkaline pH (>8.0): The molecule is predominantly in its neutral, uncharged form. This lipophilic state allows it to freely diffuse across the plasma and organellar membranes of cells.[3] The color in this state is yellow.[6]

-

At acidic pH (<6.8): The molecule becomes protonated, acquiring a positive charge (NRH+).[3] This charged, cationic form is hydrophilic and membrane-impermeant. The color in this state is red.[6]

This pH-dependent transition from red to yellow occurs between pH 6.8 and 8.0, making it a valuable indicator for this range.[2][6]

Quantitative Physicochemical Data

The following table summarizes key quantitative properties of Neutral Red.

| Property | Value | Source(s) |

| Molecular Weight | 288.78 g/mol | [4][7] |

| pKa | 6.7 - 6.8 | [4][5][8] |

| pH Indicator Range | pH 6.8 (Red) – 8.0 (Yellow) | [2][6] |

| Absorption Max (λmax) | 533 nm (in 50% ethanol) | [4] |

| Melting Point | ~290 °C (decomposes) | [6][7] |

| Solubility (Water) | 4.0% (40 g/L) | [4] |

| Solubility (Ethanol) | 1.8% (18 g/L) | [4] |

| Colour Index | 50040 | [4][7] |

Mechanism of Action and Key Applications

Lysosomotropic Action and Vital Staining

The primary application of Neutral Red in cell biology is the Neutral Red Uptake (NRU) assay , a widely used method to assess cell viability and cytotoxicity.[3][9] The assay's mechanism relies on the principle of lysosomotropic trapping.

-

Passive Diffusion: At the neutral pH of culture medium, Neutral Red exists in its uncharged form and passively diffuses across the cell membrane into the cytoplasm.[3]

-

Lysosomal Accumulation: The dye then diffuses into intracellular organelles. Lysosomes maintain a highly acidic internal environment (pH 4.5-5.0) through an ATP-dependent proton pump (V-ATPase).[3]

-

Protonation and Trapping: Inside the acidic lysosomes, the Neutral Red molecule becomes protonated, acquiring a positive charge. This charged form (NRH+) cannot diffuse back across the lysosomal membrane and becomes trapped and concentrated within the organelle.[3]

-

Viability Correlation: This entire process—maintaining pH gradients and membrane integrity—requires ATP and is characteristic of viable, metabolically active cells.[3] As cells die or their membrane potential is compromised, their ability to incorporate and retain Neutral Red diminishes significantly.[2] The amount of dye retained is therefore directly proportional to the number of viable cells in the culture.[9]

Experimental Protocols

Neutral Red Uptake (NRU) Assay for Cytotoxicity

This protocol provides a general methodology for assessing the cytotoxicity of a test compound on adherent cell monolayers. It was first developed by Ellen Borenfreund in 1984.[2]

Materials:

-

Neutral Red stock solution (e.g., 5 mg/mL in PBS, sterile filtered)

-

Cell culture medium

-

Test compound

-

Neutral Red Desorb (Extraction) Solution (e.g., 1% acetic acid, 50% ethanol (B145695) in water)

-

96-well cell culture plates

-

Microplate reader (spectrophotometer) with a 540 nm filter

Workflow:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

-

Compound Exposure: Treat cells with varying concentrations of the test compound. Include untreated (vehicle) controls and a positive control for cytotoxicity. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

Dye Incubation:

-

Prepare fresh Neutral Red working solution by diluting the stock solution in pre-warmed, serum-free medium to a final concentration of ~50 µg/mL.

-

Remove the compound-containing medium from the wells.

-

Add 100 µL of the Neutral Red working solution to each well.

-

Incubate the plate for 2-3 hours at 37°C to allow for dye uptake by viable cells.

-

-

Washing:

-

Carefully remove the dye-containing medium.

-

Gently wash the cell monolayer with a buffered salt solution (e.g., PBS) to remove unincorporated dye.

-

-

Dye Extraction (Desorption):

-

Add 150 µL of the Neutral Red Desorb solution to each well.

-

Place the plate on a microplate shaker for 10-20 minutes to completely solubilize the dye from the lysosomes.

-

-

Quantification:

-

Measure the absorbance of the extracted dye at 540 nm using a microplate reader.

-

The absorbance value is directly proportional to the number of viable cells. Calculate the percentage of viability relative to the untreated controls.

-

References

- 1. neutral red dye: Topics by Science.gov [science.gov]

- 2. Neutral red - Wikipedia [en.wikipedia.org]

- 3. Neutral red: dye uptake viability test (NRU) - Cellculture2 [cellculture2.altervista.org]

- 4. Neutral Red [drugfuture.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Neutral Red CAS#: 553-24-2 [m.chemicalbook.com]

- 7. Dye content ≥90 %, Powder | Sigma-Aldrich [sigmaaldrich.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Neutral Red Clinisciences [clinisciences.com]

An In-depth Technical Guide to Neutral Red (Historically Referred to as Toluylene Red)

Introduction

This technical guide provides a comprehensive overview of Neutral Red, a phenazine (B1670421) dye with a rich history of use in scientific research. While the term "Neutral Violet" was specified, extensive research has revealed no recognized dye with this name. It is highly probable that this is a misnomer for Neutral Red, a dye that acts as a pH indicator with a color transition range around neutral pH (pH 6.8-8.0), which may account for the name.[1][2][3] This guide will therefore focus on Neutral Red, covering its discovery, original and modern applications, chemical and physical properties, and detailed experimental protocols. Neutral Red, also known as Toluylene Red, Basic Red 5, or C.I. 50040, is a eurhodin dye widely utilized in histology, microbiology, and cell biology.[2][4]

Discovery and Original Use

One of its significant early applications was as a vital stain, meaning it could be used to stain living cells without immediately killing them.[5] This allowed researchers to study dynamic cellular processes, such as phagocytosis and endocytosis, which involve lysosomal activity.[4]

Quantitative Data

The following tables summarize the key quantitative data for Neutral Red.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 8-N,8-N,3-trimethylphenazine-2,8-diamine;hydrochloride | [1] |

| Synonyms | Toluylene Red, Basic Red 5, C.I. 50040 | [1][2][4] |

| Molecular Formula | C₁₅H₁₇ClN₄ | [1][3] |

| Molecular Weight | 288.78 g/mol | [2][3][6] |

| Melting Point | 290 °C (decomposes) | [2][6] |

| Appearance | Dark green to blackish-green powder | [1][7] |

Table 2: Spectrophotometric and Indicator Properties

| Property | Value | Reference |

| Absorption Maximum (λmax) in 50% Ethanol | 539 - 544 nm | [8][9][10] |

| Absorption Maximum (λmax) in Water | 535 nm | [11] |

| pH Indicator Range | 6.8 - 8.0 | [1][2][3][12] |

| Color in Acidic Solution (pH < 6.8) | Red | [1][2][3][12] |

| Color in Alkaline Solution (pH > 8.0) | Yellow | [1][2][3][12] |

Table 3: Solubility

| Solvent | Solubility | Reference |

| Water | 10 mg/mL | [6] |

| Ethanol | 5.6% | [3][9] |

Experimental Protocols

Synthesis of Neutral Red

A patented method for the preparation of Neutral Red (Toluylene Red) involves a two-step process:

-

Nitrosation Reaction: N,N-dimethylaniline is reacted with concentrated hydrochloric acid and sodium nitrite (B80452) in ice water to produce N,N-dimethyl-4-nitrosoaniline hydrochloride. The temperature is maintained between 0°C and 8°C.

-

Condensation and Oxidation: The resulting N,N-dimethyl-4-nitrosoaniline hydrochloride is then condensed with 2,4-diaminotoluene (B122806) in the presence of an iron dichloride catalyst and water as a medium. This is followed by an oxidation step to form the Neutral Red solution. The final product is crystallized from the solution by adding concentrated hydrochloric acid, followed by cooling, centrifugation, and drying.[13]

Caption: Synthesis workflow for Neutral Red (Toluylene Red).

Neutral Red Uptake Cytotoxicity Assay

The Neutral Red uptake assay is a widely used method to determine cell viability. It is based on the ability of viable cells to incorporate and bind the dye within their lysosomes.[2][14][15][16]

-

Cell Culture: Plate cells in a 96-well plate at a density of 5,000–20,000 cells/well and incubate overnight.[17]

-

Compound Treatment: Expose the cells to various concentrations of the test compound and incubate for a desired period (e.g., 24 hours).[17]

-

Staining: Remove the treatment medium and add 100 µL of Neutral Red solution (typically 33 µg/mL in culture medium) to each well.[15] Incubate for 1-4 hours at 37°C.[14]

-

Washing: Remove the staining solution and wash the cells with a suitable buffer (e.g., DPBS) to remove unincorporated dye.[14]

-

Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to each well to extract the dye from the cells.[14]

-

Quantification: Shake the plate for 10 minutes to ensure complete solubilization of the dye.[14] Measure the absorbance at 540 nm using a microplate reader. The amount of absorbed dye is proportional to the number of viable cells.[14][18]

Caption: Experimental workflow for the Neutral Red uptake cytotoxicity assay.

Signaling Pathways and Mechanism of Action

Vital Staining and Lysosomal Accumulation

Neutral Red is a lipophilic, weak cationic dye that can penetrate the cell membrane of viable cells through non-ionic passive diffusion.[19][20] Once inside the cytoplasm, the dye becomes protonated due to the lower pH within the lysosomes. This protonation traps the dye within these organelles, where it binds to the anionic and phosphate (B84403) groups of the lysosomal matrix.[19] This accumulation of Neutral Red in the lysosomes gives them a characteristic red color under light microscopy.[2][4] The ability of cells to take up and retain Neutral Red is dependent on the integrity of the cell membrane and the maintenance of a proton gradient across the lysosomal membrane, both of which are characteristics of viable cells.[19][21] Therefore, a loss of Neutral Red uptake is indicative of cell death or damage.[2][21]

Caption: Mechanism of Neutral Red accumulation in lysosomes of viable cells.

References

- 1. Neutral Red | C15H17ClN4 | CID 11105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Neutral red - Wikipedia [en.wikipedia.org]

- 3. chemiis.com [chemiis.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Neutral Red Dye content ≥90 Toluylene red [sigmaaldrich.com]

- 7. APC Pure | Product | Neutral Red Indicator C.I. 50040 [apcpure.com]

- 8. Neutral red (C.I. 50040) MIC - Labbox Export [labbox.eu]

- 9. stainsfile.com [stainsfile.com]

- 10. gspchem.com [gspchem.com]

- 11. researchgate.net [researchgate.net]

- 12. scrippslabs.com [scrippslabs.com]

- 13. CN101585971B - Preparation method of neutral red - Google Patents [patents.google.com]

- 14. qualitybiological.com [qualitybiological.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. assaygenie.com [assaygenie.com]

- 18. Neutral Red Clinisciences [clinisciences.com]

- 19. re-place.be [re-place.be]

- 20. Neutral Red as a Probe for Confocal Laser Scanning Microscopy Studies of Plant Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

A Technical Guide to Neutral Violet for Staining Acidic Cellular Components

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Neutral Violet, a cationic triphenylmethane (B1682552) dye also known as Crystal Violet or Gentian Violet, for the staining and quantification of acidic cellular components. This guide provides a comprehensive overview of the dye's chemical properties, mechanism of action, experimental protocols, and data interpretation for the analysis of structures rich in nucleic acids and acidic proteins.

Introduction to this compound

This compound is a basic dye that carries a positive charge at physiological pH. This property dictates its high affinity for negatively charged (acidic) macromolecules within the cell. The primary targets for this compound staining are nucleic acids (DNA and RNA) due to their phosphate (B84403) backbones, as well as acidic proteins and the contents of acidic organelles such as lysosomes.[1][2] Its ability to bind to these components makes it a valuable tool for various applications, from simple cell counting and viability assays to more complex analyses of cellular structures.[1]

Physicochemical and Staining Properties

The utility of this compound in cellular staining is governed by its chemical structure and spectral characteristics.

| Property | Value | Reference |

| Synonyms | Crystal Violet, Gentian Violet, Basic Violet 3 | [1] |

| Molecular Formula | C₂₅H₃₀ClN₃ | [3] |

| Molar Mass | 407.98 g/mol | [3] |

| Absorption Maximum (λmax) | 590.5 nm (in water) | [3] |

| Molar Extinction Coefficient (ε) | 75,800 cm⁻¹M⁻¹ at 590.5 nm (in water) | [3] |

| Fluorescence Emission Maximum | ~630 nm (in glycerol, excited at 550 nm) | [4] |

| Fluorescence Quantum Yield (ΦF) | 0.019 (in glycerol) | [4][5] |

| Binding Affinity (DNA) | Apparent Association Constant (Ka) for Crystal Violet with Calf Thymus DNA: 1.5 x 10⁵ M⁻¹ | [6] |

| Binding Affinity (RNA) | Data not readily available. Expected to bind due to the polyanionic nature of RNA. | [7] |

Note: The binding affinity of this compound to nucleic acids is influenced by ionic strength, with a strong ionic component to the interaction.[6] The fluorescence quantum yield is low in aqueous solutions but increases in more viscous environments.[4][5]

Mechanism of Staining

This compound, as a cationic dye, operates on the principle of electrostatic attraction. At physiological pH, the dye carries a net positive charge, which draws it to negatively charged molecules and compartments within the cell.

References

- 1. Crystal violet staining protocol | Abcam [abcam.com]

- 2. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PhotochemCAD | Crystal Violet [photochemcad.com]

- 4. Crystal violet [omlc.org]

- 5. Crystal violet, [omlc.org]

- 6. Synthesis and DNA binding profile of monomeric, dimeric, and trimeric derivatives of crystal violet - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interaction of crystal violet with nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Neutral Violet with Biomolecules

For Researchers, Scientists, and Drug Development Professionals

Introduction to Neutral Violet

This compound, a cationic dye belonging to the phenazine (B1670421) class, possesses a chemical structure that facilitates its interaction with various biological macromolecules. Its positive charge allows for electrostatic interactions with negatively charged biomolecules such as nucleic acids and many proteins.[1] This property, combined with its planar aromatic rings, governs its binding mechanisms and subsequent biological effects. The interactions of this compound with biomolecules are of significant interest due to their potential applications in cellular staining, as photosensitizers in photodynamic therapy (PDT), and as probes for biomolecular structures.[2][3] In PDT, a photosensitizer is activated by light to produce reactive oxygen species (ROS) that can damage target cells, such as bacteria or cancer cells.[3]

Interaction with Nucleic Acids (DNA)

This compound, like many cationic dyes, interacts with DNA primarily through non-covalent binding forces. The primary modes of interaction are intercalation and groove binding.[4][5]

-

Intercalation: In this mode, the planar aromatic rings of the dye insert themselves between the base pairs of the DNA double helix.[6] This is often characterized by a significant increase in the viscosity of the DNA solution and changes in the dye's absorption spectrum (hypochromism and bathochromic shift).[6][7]

-

Groove Binding: The dye molecule fits into the major or minor groove of the DNA helix. This interaction is typically driven by a combination of electrostatic forces, van der Waals forces, and hydrogen bonding.[4] Studies on derivatives of crystal violet, a related triphenylmethane (B1682552) dye, suggest a preference for the major groove.[7]

The specific mode of binding for this compound can be influenced by the dye's concentration, the ionic strength of the solution, and the base composition of the DNA.

Quantitative Data: DNA Binding Parameters

| Parameter | Description | Typical Value Range (for related dyes) |

| Binding Constant (K) | Represents the equilibrium constant for the association of the dye with DNA. A higher K value indicates stronger binding. | 10^5 - 10^7 M⁻¹[7] |

| Binding Site Size (n) | The number of DNA base pairs occupied by one dye molecule. | 10–14 bp[7] |

Interaction with Proteins

This compound can also bind to proteins, primarily through electrostatic and hydrophobic interactions.[8] The cationic nature of the dye facilitates its interaction with negatively charged amino acid residues (e.g., aspartate, glutamate) on the protein surface. The aromatic structure of the dye can also participate in hydrophobic interactions with nonpolar amino acid residues in the protein's core or in binding pockets.

Common model proteins for studying these interactions include serum albumins, such as Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA), due to their abundance in the bloodstream and their ability to bind and transport a wide variety of small molecules.[9] Binding studies with crystal violet have shown that it can bind to both HSA and casein.[9]

Quantitative Data: Protein Binding Parameters

The interaction between this compound and proteins can be characterized by binding constants and the number of binding sites.

| Parameter | Description |

| Binding Constant (K) | Measures the affinity of the dye for the protein. |

| Number of Binding Sites (n) | Indicates how many dye molecules can bind to a single protein molecule. |

Note: Specific quantitative data for this compound binding to proteins were not found in the provided search results. The table structure is provided for when such data becomes available.

Experimental Protocols

Several biophysical techniques are employed to study the interaction of dyes like this compound with biomolecules.

UV-Visible Absorption Spectroscopy

This technique is used to monitor changes in the absorption spectrum of the dye upon binding to a biomolecule.

Methodology:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a series of solutions with a fixed concentration of the dye and increasing concentrations of the biomolecule (DNA or protein).

-

Record the UV-Visible absorption spectrum (typically from 200 to 700 nm) for each solution after an incubation period to allow for equilibrium.

-

Analyze the changes in the absorption maximum (λmax) and absorbance. Hypochromism (decrease in absorbance) and a red or blue shift in λmax are indicative of binding.[7]

-

The binding constant (K) can be calculated using the Benesi-Hildebrand equation or by fitting the data to appropriate binding models.

Fluorescence Spectroscopy

This method is highly sensitive for studying binding interactions, particularly if the dye's fluorescence is altered upon binding.

Methodology:

-

Prepare solutions as described for UV-Visible spectroscopy.

-

Excite the dye at its absorption maximum and record the fluorescence emission spectrum.

-

Observe changes in fluorescence intensity (quenching or enhancement) and emission maximum.

-

Fluorescence quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant and infer the binding mechanism (static or dynamic).

-

The binding constant and number of binding sites can be calculated from the fluorescence data using the Scatchard equation or other relevant models.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate conformational changes in the biomolecule upon dye binding.

Methodology:

-

Prepare solutions of the biomolecule (DNA or protein) in the absence and presence of increasing concentrations of this compound.

-

Record the CD spectrum in the far-UV region (for protein secondary structure) or the near-UV/visible region (for DNA conformation and induced CD of the dye).

-

Changes in the CD spectrum of the biomolecule indicate structural alterations induced by the dye binding.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for studying this compound-biomolecule interactions.

Caption: Modes of this compound interaction with DNA.

Caption: Key interactions between this compound and proteins.

References

- 1. Photosensitizers in antibacterial photodynamic therapy: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimal Photosensitizers for Photodynamic Therapy of Infections Should Kill Bacteria but Spare Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Binding of cationic dyes to DNA: distinguishing intercalation and groove binding mechanisms using simple experimental and numerical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of binding mode: intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and DNA binding profile of monomeric, dimeric, and trimeric derivatives of crystal violet - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bioscience-explained.org [bioscience-explained.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Principles of Neutral Violet (Crystal Violet) Staining

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles, applications, and experimental protocols for Neutral Violet staining, a technique widely recognized in life sciences under the more common names of Crystal Violet or Gentian Violet. For clarity and accuracy, this document will use the term Crystal Violet, while acknowledging "this compound" as a less common synonym.

Crystal Violet is a triarylmethane dye that is invaluable for a variety of laboratory procedures, including the quantification of cell viability, the differentiation of bacterial species, and the visualization of specific cellular inclusions. Its utility is rooted in its ability to bind to negatively charged macromolecules within cells, primarily nucleic acids and proteins.

Core Principles and Mechanism of Action

Crystal Violet is a cationic (positively charged) dye that readily penetrates both live and fixed cells. Its staining mechanism is based on the electrostatic attraction between the positively charged dye molecules and the negatively charged components of the cell. Key cellular targets include:

-

Nucleic Acids: The phosphate (B84403) backbone of DNA and RNA is strongly anionic, providing a primary binding site for Crystal Violet. This interaction allows for the staining of the cell nucleus and any residual RNA in the cytoplasm.

-

Proteins: Many proteins possess a net negative charge at physiological pH, enabling them to bind the cationic dye.

-

Peptidoglycan: In bacteria, the thick peptidoglycan layer of Gram-positive species retains the Crystal Violet-iodine complex, forming the basis of the Gram stain.

In cell viability assays, adherent cells are stained, and the amount of dye retained is proportional to the cell biomass. For supravital staining of unfixed cells, such as in the detection of reticulocytes or Heinz bodies, the dye precipitates intracellular components like residual ribosomal RNA or denatured hemoglobin.[1][2][3]

The following diagram illustrates the general mechanism of Crystal Violet staining at the cellular level.